
2-Bromo-1,5-ditert-butyl-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,5-ditert-butyl-3-methylbenzene is a chemical compound that is commonly used in scientific research. It is also known as 2-bromo-3-methyl-1,5-di-tert-butylbenzene or 2-bromo-mesitylene. This compound belongs to the class of organic compounds known as bromobenzenes, which are aromatic compounds containing a bromine atom attached to a benzene ring. In
Mécanisme D'action
The mechanism of action of 2-Bromo-1,5-ditert-butyl-3-methylbenzene is not fully understood. However, it is known to act as an electrophile due to the presence of the bromine atom, which can react with nucleophiles such as amines and alcohols. It is also known to undergo halogen-metal exchange reactions, which can be used to prepare a variety of organometallic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1,5-ditert-butyl-3-methylbenzene. However, it is not used in drug development or medical treatments and therefore does not have any known therapeutic effects or side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Bromo-1,5-ditert-butyl-3-methylbenzene in lab experiments is its high purity and stability, which makes it a reliable reference compound. It is also readily available and can be synthesized in large quantities. However, it has limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
For research include the development of new synthetic methods and the preparation of new organic materials with specific properties.
Méthodes De Synthèse
2-Bromo-1,5-ditert-butyl-3-methylbenzene can be synthesized through a reaction between 2-bromo-3-methylphenol and tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction yields 2-Bromo-1,5-ditert-butyl-3-methylbenzene as the main product. This synthesis method is simple and efficient, and the compound can be obtained in high yield.
Applications De Recherche Scientifique
2-Bromo-1,5-ditert-butyl-3-methylbenzene is widely used in scientific research as a reference compound in various fields such as organic chemistry, medicinal chemistry, and materials science. It is used as a starting material for the synthesis of other organic compounds, such as ligands for metal complexes, and as a building block for the preparation of organic materials with specific properties. It is also used as a standard compound in gas chromatography and mass spectrometry.
Propriétés
Nom du produit |
2-Bromo-1,5-ditert-butyl-3-methylbenzene |
|---|---|
Formule moléculaire |
C15H23Br |
Poids moléculaire |
283.25 g/mol |
Nom IUPAC |
2-bromo-1,5-ditert-butyl-3-methylbenzene |
InChI |
InChI=1S/C15H23Br/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,1-7H3 |
Clé InChI |
QGOOWRLRONTWJB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)Br |
SMILES canonique |
CC1=CC(=CC(=C1Br)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)

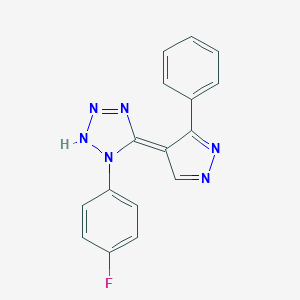
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
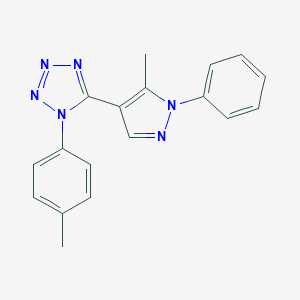
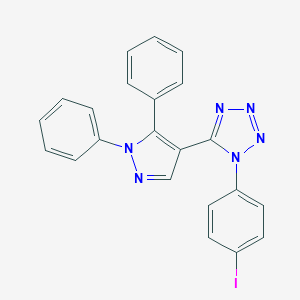
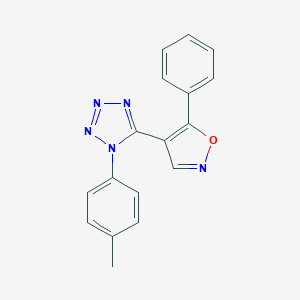
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
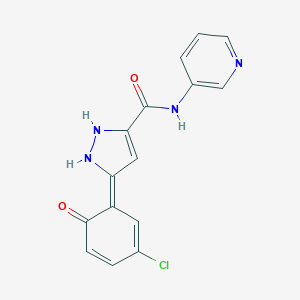
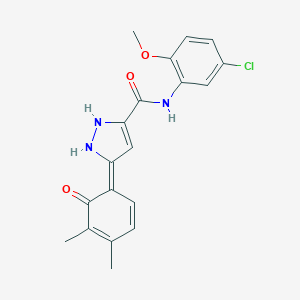

![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)